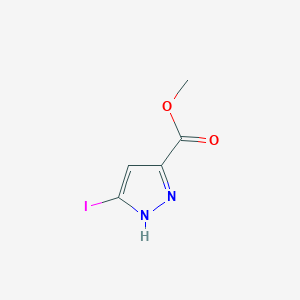

methyl 5-iodo-1H-pyrazole-3-carboxylate

Vue d'ensemble

Description

Methyl 5-iodo-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 1533442-31-7 . It has a molecular weight of 252.01 and its IUPAC name is methyl 5-iodo-1H-pyrazole-3-carboxylate .

Molecular Structure Analysis

The InChI code for methyl 5-iodo-1H-pyrazole-3-carboxylate is 1S/C5H5IN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

Methyl 5-iodo-1H-pyrazole-3-carboxylate is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

1. Inhibition of D-Amino Acid Oxidase (DAO) “Methyl 5-iodo-1H-pyrazole-3-carboxylate” may serve as a potent and selective inhibitor of DAO, which is an enzyme that degrades D-amino acids. Inhibition of DAO can protect cells from oxidative stress induced by D-Serine and specifically prevent formalin-induced tonic pain .

Eco-Friendly Catalysis

This compound could potentially be used in eco-friendly catalysis processes. For example, related pyrazole derivatives have been synthesized using eco-friendly catalysts, offering simple reaction workups and presenting valuable eco-friendly attributes .

Anticancer Activity

Pyrazole derivatives have shown potential in anticancer activity. A synthesized pyrazole derivative was discussed as causing T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA damage .

Tautomeric Stabilization Studies

The compound might be involved in tautomeric stabilization studies. For instance, restricted Hartree-Fock and DFT studies were used to investigate the role of solvents in the tautomeric stabilization of related pyrazole derivatives .

Safety and Hazards

The compound is considered hazardous and has been assigned the signal word "Warning" . The hazard statements associated with it are H302 and H320 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mécanisme D'action

Target of Action

Methyl 5-iodo-1H-pyrazole-3-carboxylate is a chemical compound that is used as a pharmaceutical intermediate . .

Mode of Action

It is known that pyrazole derivatives, which include this compound, have diverse biological activities

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways .

Result of Action

It is known that pyrazole derivatives can have various biological effects .

Propriétés

IUPAC Name |

methyl 5-iodo-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAPLGQOWUWXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-iodo-1H-pyrazole-3-carboxylate | |

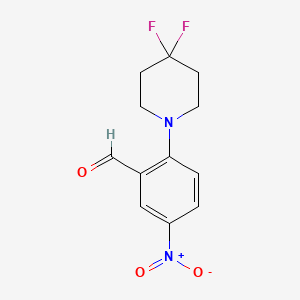

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

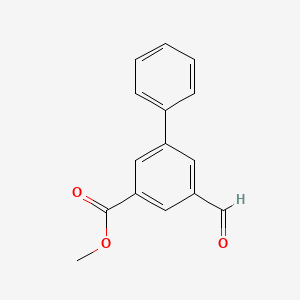

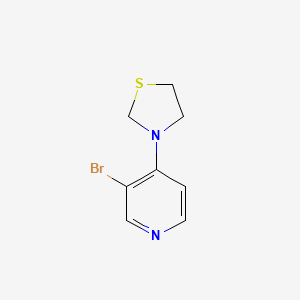

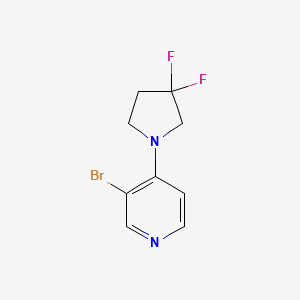

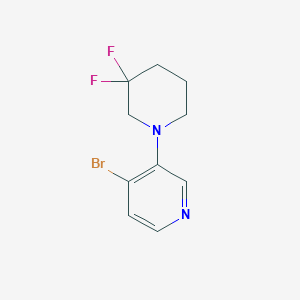

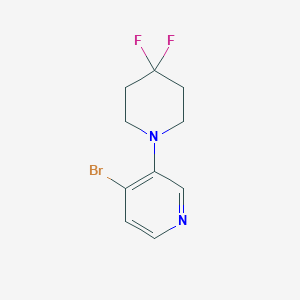

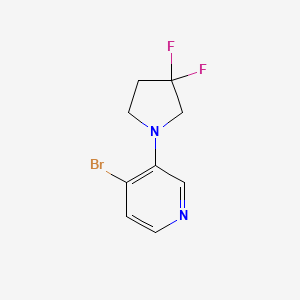

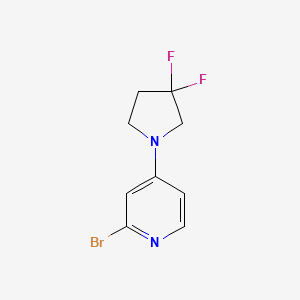

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1407894.png)